N-(2-propylphenyl)benzamide
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Overview
Description
N-(2-propylphenyl)benzamide is an organic compound with the molecular formula C16H17NO It is a benzamide derivative, characterized by the presence of a benzamide group attached to a 2-propylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-propylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzoyl chloride with 2-propylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, followed by purification through recrystallization or chromatography .
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
N-(2-propylphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-propylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis . These mechanisms make this compound a potential candidate for the development of anti-inflammatory and anticancer drugs.
Comparison with Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives
Comparison: N-(2-propylphenyl)benzamide is unique due to its specific structural features, such as the 2-propylphenyl moiety, which imparts distinct chemical and biological properties. Compared to other benzamide derivatives, it exhibits unique reactivity patterns and potential therapeutic applications, particularly in the inhibition of NF-kB activation and induction of apoptosis .
Properties
IUPAC Name |
N-(2-propylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-8-13-9-6-7-12-15(13)17-16(18)14-10-4-3-5-11-14/h3-7,9-12H,2,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPZEDLOMYXLEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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